molecular formula C11H17N3O4 B2357933 2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrazol-3-yl)propanoic acid CAS No. 146985-51-5

2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrazol-3-yl)propanoic acid

Cat. No.: B2357933
CAS No.: 146985-51-5
M. Wt: 255.274
InChI Key: UMXPSJKQFGBTLO-UHFFFAOYSA-N
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Description

“2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrazol-3-yl)propanoic acid” is a chemical compound . It is used in the preparation of indole derivatives as efflux pump inhibitors for the treatment and prevention of bacterial infections .


Molecular Structure Analysis

The molecular structure of this compound can be determined using techniques such as NMR spectroscopy . The InChI code for this compound is 1S/C15H19N3O4/c1-15(2,3)22-14(21)16-12(13(19)20)8-11-9-6-4-5-7-10(9)17-18-11 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using techniques such as NMR spectroscopy . The molecular weight of this compound is 242 .

Scientific Research Applications

Enantioselective Synthesis

The compound has been used in the enantioselective synthesis of neuroexcitant analogs. For instance, its derivative was coupled with other compounds to synthesize both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analogue of neuroexcitant AMPA (Pajouhesh et al., 2000).

Catalytic Asymmetric Arylation

This compound has also found application in the asymmetric conjugate addition of arylboronic acids, particularly in the synthesis of compounds with agonistic activity toward human GPR40 G-protein coupled receptors (Gopula et al., 2015).

Intermediate in Synthesis

It serves as an important intermediate in the synthesis of target molecules, such as mTOR targeted PROTAC molecule PRO1. The synthesis process often involves palladium-catalyzed Suzuki reactions (Zhang et al., 2022).

Electrophilic Building Blocks

The compound is utilized in preparing novel electrophilic building blocks for enantiomerically pure compounds (EPC). Such applications are important in the synthesis of various organic compounds (Zimmermann & Seebach, 1987).

Synthesis of Fluorescent Amino Acid Derivatives

It is used in the synthesis of highly fluorescent amino acid derivatives, which are useful in peptide studies and as analytical probes (Szymańska et al., 2003).

Antimicrobial Activity

Derivatives of this compound have been synthesized and evaluated for their antimicrobial activities, showing strong activities against various microorganisms (Pund et al., 2020).

MAP Kinase Inhibitors

Its derivatives have been used in the structure-based design of MAP kinase p38α inhibitors, illustrating its potential in medicinal chemistry (Getlik et al., 2012).

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1H-pyrazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)13-8(9(15)16)6-7-4-5-12-14-7/h4-5,8H,6H2,1-3H3,(H,12,14)(H,13,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMXPSJKQFGBTLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=NN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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